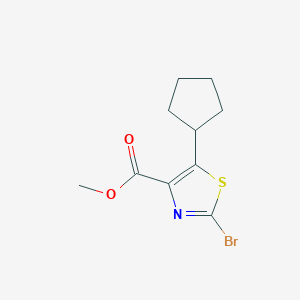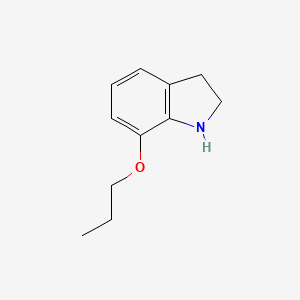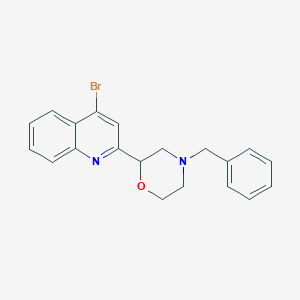
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a benzyl group and a bromoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the bromoquinoline derivative, which is then reacted with a morpholine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: De-brominated morpholine derivatives.
Substitution: Amino or thio-substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoquinoline moiety can intercalate with DNA, disrupting its function, while the morpholine ring can interact with protein targets, inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Benzyl-2-(4-chloroquinolin-2-yl)morpholine
- 4-Benzyl-2-(4-fluoroquinolin-2-yl)morpholine
- 4-Benzyl-2-(4-iodoquinolin-2-yl)morpholine
Uniqueness
4-Benzyl-2-(4-bromoquinolin-2-yl)morpholine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom also influences the compound’s electronic properties, making it distinct from its chloro, fluoro, and iodo counterparts .
Propiedades
Fórmula molecular |
C20H19BrN2O |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
4-benzyl-2-(4-bromoquinolin-2-yl)morpholine |
InChI |
InChI=1S/C20H19BrN2O/c21-17-12-19(22-18-9-5-4-8-16(17)18)20-14-23(10-11-24-20)13-15-6-2-1-3-7-15/h1-9,12,20H,10-11,13-14H2 |
Clave InChI |
VFXCWZWPZYLYFI-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


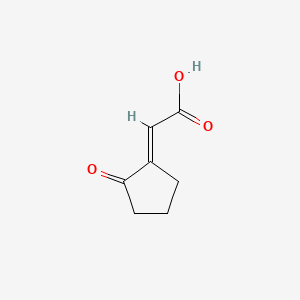
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
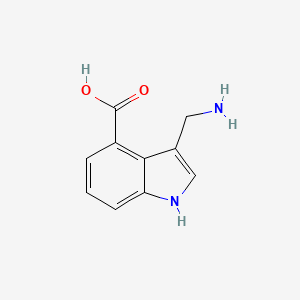
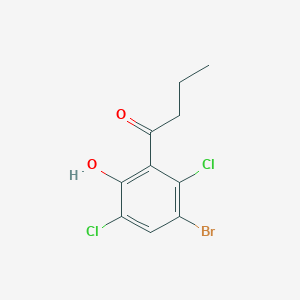

amine](/img/structure/B13078248.png)
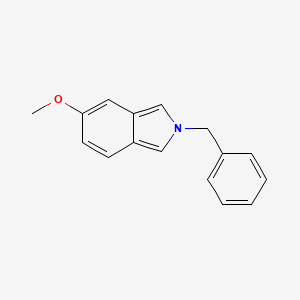
![2-[(3S)-1-methylpiperidin-3-yl]ethanol](/img/structure/B13078252.png)
![5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13078253.png)

